Sulfobetaine-14

Membrane protein solubilization Proteomics sample preparation Detergent selection

Sulfobetaine-14 (SB3-14, Zwittergent 3-14) is the preferred zwitterionic detergent for integral membrane protein solubilization, delivering higher yields than non-ionic Triton X-100 or Nonidet P-40. Its balanced quaternary ammonium/sulfonate charge prevents irreversible protein binding, preserving enzymatic activity throughout purification. The well-characterized CMC (0.1–0.4 mM) and Hofmeister-series anion adsorption enable precise micelle engineering. Choose SB3-14 for reproducible, publication-grade protein extraction.

Molecular Formula C19H41NO3S
Molecular Weight 363.6 g/mol
CAS No. 14933-09-6
Cat. No. B014214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfobetaine-14
CAS14933-09-6
SynonymsSB3-14;  Myristyl Sulfobetaine;  Zwittergent 3-14;  3-(Tetradecyldimethylammonio)propanesulfonate;  3-(N-Tetradecyl-N,N-dimethylammonio)propanesulfonate;  3-(Tetradecyldimethylammonio)-1-propanesulfonate; 
Molecular FormulaC19H41NO3S
Molecular Weight363.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
InChIInChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3
InChIKeyBHATUINFZWUDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfobetaine-14 (CAS 14933-09-6) for Membrane Protein Solubilization and Purification: Baseline Specifications and Procurement Considerations


Sulfobetaine-14 (SB3-14, Zwittergent 3-14), chemical name N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a synthetic zwitterionic detergent with molecular formula C19H41NO3S and molecular weight 363.60 g/mol [1]. Unlike other amphoteric surfactants, it retains its zwitterionic character over a broad pH range due to the presence of a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength . The compound exhibits a critical micelle concentration (CMC) of 0.1-0.4 mM (0.007%) at 25°C in water, with an aggregation number of 83-130 and an average micellar weight of approximately 30,200 Da [2]. Sulfobetaine-14 is widely employed in biochemistry and molecular biology for the solubilization, purification, and stabilization of membrane-bound proteins and other hydrophobic biomolecules .

Why Sulfobetaine-14 (SB3-14) Cannot Be Substituted with Other Sulfobetaine Homologs or Non-Ionic Detergents


Sulfobetaine-14 occupies a specific performance niche that generic substitution fails to address. While sulfobetaine homologs share the same zwitterionic headgroup chemistry, differences in alkyl chain length produce quantifiably distinct micellization thermodynamics, aggregation numbers, and solubilization efficiencies that directly impact experimental outcomes [1]. Compared to widely used non-ionic detergents such as Triton X-100 and Nonidet P-40, SB3-14 demonstrates substantially higher membrane protein solubilization yield [2]. Furthermore, SB3-14's unique L-shaped molecular geometry—with an average 110° angle between the zwitterionic headgroup and alkyl tail—exposes positively charged ammonium groups to solution, enabling specific anion adsorption behavior following the Hofmeister series that cannot be replicated by cationic or non-ionic alternatives [3]. These physicochemical differences translate directly into measurable variations in protein yield, enzymatic activity retention, and micelle stability under experimental conditions.

Sulfobetaine-14 (SB3-14) Quantified Differentiation Evidence Versus Closest Analogs and Alternatives


Membrane Protein Solubilization Efficiency of Sulfobetaine-14 Versus Triton X-100 and Nonidet P-40

Sulfobetaine-14 exhibits superior solubilization of membrane proteins compared to the commonly used non-ionic detergents Nonidet P-40 and Triton X-100 [1]. This class-level inference is supported by vendor technical documentation comparing zwitterionic sulfobetaine detergents to non-ionic alternatives in membrane protein extraction protocols [1].

Membrane protein solubilization Proteomics sample preparation Detergent selection

Micellization Thermodynamics of Sulfobetaine-14 (SB3-14) Versus SB3-12 Homolog

Isothermal titration calorimetry (ITC) and dynamic light scattering (DLS) analysis of SB3-12 and SB3-14 reveals quantifiable differences in micellization thermodynamics and micelle dimensions directly attributable to alkyl chain length variation [1]. SB3-14 forms larger micelles (Dh ≈ 6.5 nm) compared to SB3-12 (Dh ≈ 5.5 nm), with both surfactants exhibiting negative heat capacity changes (ΔC°p, mic) during micellization that become more negative with increasing chain length [1]. The longer C14 chain of SB3-14 produces more negative Gibbs free energy of micellization (ΔG°mic) compared to the C12 homolog, indicating thermodynamically more favorable micelle formation [1].

Surfactant thermodynamics Isothermal titration calorimetry Micelle characterization

Critical Micelle Concentration (CMC) of Sulfobetaine-14: Buffered Versus Unbuffered Conditions

Sulfobetaine-14 exhibits a critical micelle concentration (CMC) of approximately 0.16 mM in pure water, which increases to 0.2 mM (0.007%) in 10 mM phosphate buffer at pH 7.5 [1]. The aggregation number in water ranges from 83 to 130 [1]. This CMC value positions SB3-14 in the low-to-moderate range among zwitterionic detergents, offering a balance between efficient micelle formation and ease of removal by dialysis.

Critical micelle concentration Detergent characterization Buffer compatibility

Sulfobetaine-14 Micelle Structural Properties from Molecular Dynamics Simulations

Atomistic molecular dynamics simulations of a 61-molecule SB3-14 micelle reveal a near-spherical shape with an average angle of 110° between the zwitterionic headgroup and the alkyl tail, producing an L-shaped surfactant geometry [1]. This conformation exposes positively charged ammonium groups to the solution, enabling specific anion adsorption at the micelle surface that follows the Hofmeister series: F⁻ < Cl⁻ < Br⁻ < I⁻ < ClO₄⁻ [1]. The adsorbed anion amount directly correlates with measured zeta-potential values [1].

Molecular dynamics simulation Micelle structure Hofmeister series

Sulfobetaine-14 (SB3-14) Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Integral Membrane Protein Solubilization for Proteomics and 2D Gel Electrophoresis

Sulfobetaine-14 is the preferred detergent for solubilizing integral membrane proteins when higher yields are required than those achievable with non-ionic alternatives such as Triton X-100 or Nonidet P-40 [1]. Its zwitterionic character preserves native protein state and activity while enabling efficient extraction . The CMC of 0.2 mM in phosphate buffer at pH 7.5 ensures micelle formation at low concentrations, minimizing interference with downstream electrophoretic separation [2].

Enzymatic Activity Preservation During Membrane Enzyme Purification

For purification workflows requiring retention of enzymatic activity—such as 5′-nucleotidase isolation from plasma membranes or H⁺-ATPase purification—Sulfobetaine-14 provides optimal solubilization while yielding the smallest and least polydisperse active enzyme species detectable by polyacrylamide gel electrophoresis [1]. The detergent's zwitterionic charge balance prevents irreversible binding to anionic or cationic protein domains, maintaining catalytic function throughout purification .

Capillary Electrophoresis (CE) and CZE-MS Protein Separation with EOF Control

Sulfobetaine-modified poly(α-L-lysine) multilayer coatings incorporating SB3-14 moieties enable precise tuning of electroosmotic flow (EOF) in capillary zone electrophoresis-mass spectrometry (CZE-MS) workflows [1]. The degree of sulfobetaine functionalization directly modulates EOF magnitude while maintaining anti-adsorptive surface properties, allowing selective optimization of proteoform resolution [1]. Low-EOF systems employing these coatings achieve 2.5-fold more proteoform identifications in the lower mobility range of complex proteomes compared to high-EOF configurations .

Molecular Dynamics Simulation Reference System for Zwitterionic Micelle Studies

The well-characterized structural parameters of SB3-14 micelles—including the 110° headgroup-tail angle, near-spherical geometry, and quantifiable anion adsorption behavior following the Hofmeister series (F⁻ < Cl⁻ < Br⁻ < I⁻ < ClO₄⁻)—establish SB3-14 as an experimentally validated model system for computational studies of zwitterionic surfactant assemblies [1]. The availability of atomistic molecular dynamics simulation data enables SB3-14 to serve as a benchmark for developing and validating force field parameters for sulfobetaine-class detergents [1].

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